molecular formula C26H36O2P2 B2891055 (2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2634687-61-7

(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B2891055
CAS No.: 2634687-61-7
M. Wt: 442.52
InChI Key: NJRKBHDYCXLDKH-UFDDTGEXSA-N
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Description

(2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is a chiral phosphine ligand used in various catalytic processes. This compound is known for its high enantioselectivity and stability, making it valuable in asymmetric synthesis and other chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves the following steps:

    Formation of the Oxaphosphole Ring: This step involves the reaction of a suitable diol with a phosphorus trihalide under controlled conditions to form the oxaphosphole ring.

    Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired enantiomerically pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can undergo substitution reactions where the tert-butyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation and hydroformylation reactions, providing high enantioselectivity.

Biology

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to induce chirality is crucial in the development of drugs with specific biological activities.

Medicine

In medicine, the compound is used in the synthesis of chiral drugs. Its high enantioselectivity ensures that the desired enantiomer of a drug is produced, which is essential for the drug’s efficacy and safety.

Industry

In the industrial sector, (2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for large-scale chemical processes.

Mechanism of Action

The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment provided by the ligand induces enantioselectivity in the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole offers a unique combination of steric and electronic properties. The presence of tert-butyl and ethyl groups provides a balance between bulkiness and flexibility, enhancing its performance in catalytic applications.

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O2P2/c1-9-21-27-19-15-11-13-17(23(19)29(21)25(3,4)5)18-14-12-16-20-24(18)30(26(6,7)8)22(10-2)28-20/h11-16,21-22H,9-10H2,1-8H3/t21-,22-,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRKBHDYCXLDKH-UFDDTGEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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